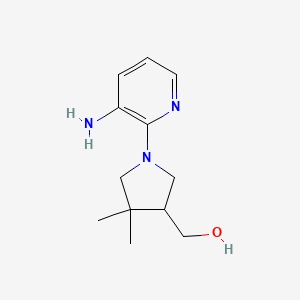
(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Vue d'ensemble
Description
“(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol” is a synthetic chemical compound. It has a molecular weight of 207.28 g/mol . The compound is stored at room temperature and is available in oil form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells . Another study reported a facile solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones .Molecular Structure Analysis
The InChI code for the compound is 1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14/h1-2,5,9,15H,3-4,6-8,12H2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
The compound is an oil that is stored at room temperature . It has a molecular weight of 207.28 g/mol .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Kobayashi et al. (2011) described the synthesis of 2,3-Diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols through the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents. These compounds, after aqueous work-up and O-acylation, yielded 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-yl acetates in good yields, highlighting a route to synthesize complex heterocyclic structures starting from pyridin-3-amine derivatives (Kobayashi et al., 2011).
Catalytic Applications
- In the context of polymer synthesis, Kim et al. (2018) examined aromatic amine ligands including pyridine and its aminopyridine derivatives for their efficacy in catalyzing the polymerization of 2,6-dimethylphenol. The study underscores the potential of pyridine derivatives in facilitating polymerization reactions, with specific ligands significantly enhancing the polymerization rate (Kim et al., 2018).
Material Science and Nonlinear Optical Properties
- Li et al. (2012) reported the synthesis and characterization of thienyl-substituted pyridinium salts, investigating their second-order nonlinear optical (NLO) properties. This work illustrates how modifications to the pyridine core can result in materials with potential applications in optical technologies (Li et al., 2012).
Novel Synthetic Routes
- Lifshits et al. (2015) developed a new method for the preparation of (2-aminopyridin-4-yl)methanol, demonstrating a one-pot synthesis approach that enhances the efficiency of producing this and related compounds. This methodology offers a more straightforward route to access such derivatives for further chemical transformations (Lifshits et al., 2015).
Electrochemical Reduction of CO2
- Barton Cole et al. (2015) explored the catalytic capabilities of substituted pyridiniums, including aminopyridine derivatives, in the electrochemical reduction of carbon dioxide to methanol. This study highlights the role of these compounds in sustainable chemistry and carbon recycling technologies (Barton Cole et al., 2015).
Propriétés
IUPAC Name |
[1-(3-aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(2)8-15(6-9(12)7-16)11-10(13)4-3-5-14-11/h3-5,9,16H,6-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNXVQBJGHGMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=C(C=CC=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479936.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479939.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479940.png)
![1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479941.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479943.png)
![3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1479944.png)
![6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479946.png)
![6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479948.png)
![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479949.png)
![3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479953.png)
![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile](/img/structure/B1479954.png)
![1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479955.png)
![methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479956.png)
![1-(2-azidoethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479957.png)
